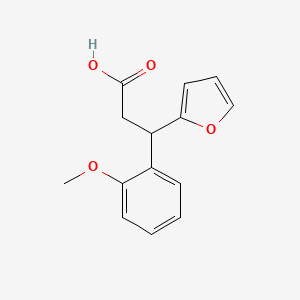

3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(furan-2-yl)-3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-17-12-6-3-2-5-10(12)11(9-14(15)16)13-7-4-8-18-13/h2-8,11H,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKURTHQHUGHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a furan ring and a methoxy-substituted phenyl group, which contribute to its biological properties. The structural formula can be represented as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of furan-based compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that this compound derivatives inhibit the growth of Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values reported at 64 μg/mL for some derivatives .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 64 |

| 3-(Furan-2-yl)-3-(4-methoxyphenyl)propanoic acid | S. aureus | 64 |

| N-(5-(4-chlorophenyl)furan-2-yl)methyl-3-phenylpropan-1-amine | Listeria monocytogenes | 32 |

Anti-inflammatory Effects

The anti-inflammatory potential of furan derivatives has been explored extensively. Compounds similar to this compound have shown selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for the synthesis of pro-inflammatory mediators. In experimental models, these derivatives demonstrated efficacy comparable to established COX-2 inhibitors such as rofecoxib .

Antioxidant Activity

Antioxidant properties are vital for mitigating oxidative stress-related diseases. Research indicates that furan derivatives possess significant radical scavenging activity. For example, one study reported that a related compound exhibited antioxidant activity surpassing that of ascorbic acid by 1.37-fold . This suggests that the furan moiety may enhance the compound's ability to neutralize free radicals.

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro experiments assessed the antibacterial and antifungal activities of various furan derivatives, including this compound. These studies consistently highlighted strong inhibition against Gram-positive and Gram-negative bacteria, as well as yeast-like fungi such as Candida albicans .

- In Vivo Models : Animal models have been utilized to evaluate the anti-inflammatory effects of these compounds. Inflammation was induced using carrageenan, and treatment with furan derivatives resulted in a significant reduction in paw edema, indicating their potential as therapeutic agents in inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Antimicrobial Activity

Anticancer and Cytotoxic Activity

- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide : Exhibits potent inhibition of KPNB1 (IC₅₀ = 2.5 µM) and anticancer activity in cell assays .

- 3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Modulates GPR55 receptors but lacks direct cytotoxicity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP): this compound: 2.1 (optimal for membrane permeability) . 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: 1.4 (higher polarity reduces bioavailability) .

- Solubility: Methoxy-substituted derivatives show improved aqueous solubility (e.g., 2 mg/mL at pH 7.4) compared to nonpolar analogues (<0.5 mg/mL) .

Research Findings and Implications

- Structure-Activity Relationship (SAR) :

- Catalytic Efficiency : TfOH outperforms AlX₃ in yield and regioselectivity but requires stringent moisture control .

Q & A

Basic: What are the optimized synthetic routes for 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid, and how can regioselectivity challenges be addressed?

Methodological Answer:

The synthesis typically involves coupling furan and 2-methoxyphenyl moieties to a propanoic acid backbone. A plausible route is the Michael addition of furan-2-yl and 2-methoxyphenyl Grignard reagents to acrylate esters, followed by hydrolysis to the carboxylic acid. Regioselectivity challenges arise due to competing nucleophilic attack sites on the acrylate intermediate. To address this, steric and electronic directing groups (e.g., Lewis acids like BF₃·OEt₂) can favor addition to the β-carbon . Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC ensures isolation of the desired regioisomer. Yield optimization may require varying reaction temperatures (0–60°C) and catalyst loadings (5–20 mol%).

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent positions. Key signals include the furan β-protons (δ 6.3–7.1 ppm) and methoxy singlet (δ ~3.8 ppm). NOESY confirms spatial proximity of the furan and methoxyphenyl groups .

- X-ray Crystallography: Resolves absolute configuration and dihedral angles between aromatic rings. Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement using SHELXL-2018/3 provides < 0.05 Å positional uncertainty .

- IR Spectroscopy: Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .

Advanced: What in vitro models are suitable for studying the metabolic fate of this compound, and what are the expected phase I/II metabolites?

Methodological Answer:

- Liver Microsomes: Incubate with NADPH-supplemented human/rat liver microsomes (37°C, pH 7.4) to identify phase I metabolites (e.g., demethylation of the methoxy group or furan ring oxidation). LC-MS/MS (Q-TOF) detects hydroxylated intermediates (m/z +16) .

- Hepatocyte Assays: Primary hepatocytes (fresh or cryopreserved) reveal phase II conjugates. Expected metabolites include glucuronidated (m/z +176) or sulfated (m/z +80) derivatives of the parent compound or its hydroxylated forms .

- Stable Isotope Labeling: ¹³C-labeled propanoic acid tracks β-oxidation pathways, potentially yielding 3-(furan-2-yl)-3-(2-hydroxyphenyl)propanoic acid as a terminal metabolite .

Advanced: How does molecular docking elucidate the interaction between this compound and mitochondrial enzymes involved in β-oxidation?

Methodological Answer:

- Target Selection: Mitochondrial enzymes like acyl-CoA synthetases or CPT1A (carnitine palmitoyltransferase 1A) are prioritized due to their role in fatty acid metabolism.

- Docking Workflow: Use AutoDock Vina with enzyme structures (PDB: 2FVA) and protonated ligand (prepared with OpenBabel). Grid boxes centered on active sites (e.g., CoA-binding pocket) with 20 Å dimensions.

- Analysis: Low binding energies (< −7 kcal/mol) suggest competitive inhibition. Key interactions include hydrogen bonds between the carboxylic acid and Arg/Tyr residues, and π-π stacking between the furan and hydrophobic pockets .

Advanced: What computational approaches predict the reactivity and stability of this compound under physiological conditions?

Methodological Answer:

- Density Functional Theory (DFT): B3LYP/6-31G(d) calculations determine frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. High HOMO density on the furan ring suggests susceptibility to oxidation .

- Molecular Dynamics (MD): Simulate solvation in water/lipid bilayers (GROMACS, CHARMM36 force field) to assess membrane permeability. LogP values (~2.5) indicate moderate lipophilicity, favoring mitochondrial uptake .

- pKa Prediction: COSMOtherm software estimates carboxylic acid pKa (~4.2), ensuring ionization at physiological pH (7.4), which impacts protein binding .

Advanced: What strategies resolve contradictions in reported biological activities of structurally analogous arylpropanoic acids?

Methodological Answer:

- Meta-Analysis: Aggregate data from PubChem and ChEMBL for IC₅₀ values against targets like COX-2 or PPARγ. Use hierarchical clustering to identify structure-activity outliers .

- Isosteric Replacement: Compare analogues (e.g., replacing furan with thiophene) to isolate electronic vs. steric effects. Biological assays (e.g., luciferase reporter gene for PPARγ activation) validate hypotheses .

- Kinetic Studies: Time-resolved enzyme inhibition (e.g., fluorescence polarization) differentiates competitive vs. non-competitive mechanisms, reducing ambiguity in activity reports .

Advanced: How can HPLC-MS/MS methods be validated for quantifying this compound in biological matrices?

Methodological Answer:

- Chromatography: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient (5→95% over 10 min). Retention time ~6.2 min .

- Validation Parameters:

- Linearity: 1–1000 ng/mL (R² > 0.99).

- LOD/LOQ: 0.3 ng/mL and 1 ng/mL, respectively (signal-to-noise > 3/10).

- Recovery: >85% in plasma after protein precipitation (ACN:MeOH, 3:1).

- Matrix Effects: Assess ion suppression/enhancement via post-column infusion. Normalize with deuterated internal standards (e.g., d₄-methoxy analogue) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.